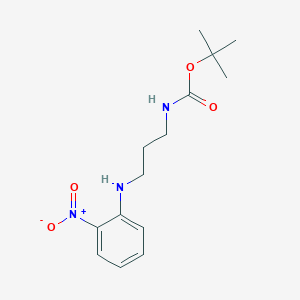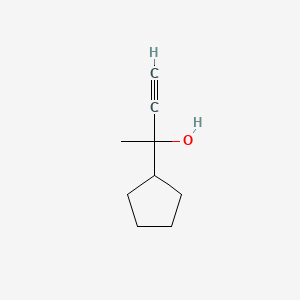
2-Cyclopentylbut-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentylbut-3-yn-2-ol is an organic compound characterized by a cyclopentyl group attached to a butyn-2-ol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylbut-3-yn-2-ol typically involves the reaction of cyclopentylmagnesium bromide with propargyl alcohol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows: [ \text{Cyclopentylmagnesium bromide} + \text{Propargyl alcohol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopentylbut-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of cyclopentylbut-3-yn-2-one or cyclopentylbut-3-ynoic acid.
Reduction: Formation of 2-cyclopentylbut-3-en-2-ol or 2-cyclopentylbutan-2-ol.
Substitution: Formation of 2-cyclopentylbut-3-yn-2-chloride.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentylbut-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclopentylbut-3-yn-2-ol involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further biochemical reactions, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyclopentylbut-3-en-2-ol
- 2-Cyclopentylbutan-2-ol
- 2-Cyclopentylbut-3-yn-2-chloride
Uniqueness
2-Cyclopentylbut-3-yn-2-ol is unique due to its alkyne functional group, which imparts distinct reactivity compared to its analogs. This structural feature allows for a wider range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C9H14O |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
2-cyclopentylbut-3-yn-2-ol |
InChI |
InChI=1S/C9H14O/c1-3-9(2,10)8-6-4-5-7-8/h1,8,10H,4-7H2,2H3 |
InChI-Schlüssel |
POUOCSXBRGBQME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#C)(C1CCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione](/img/structure/B13929733.png)
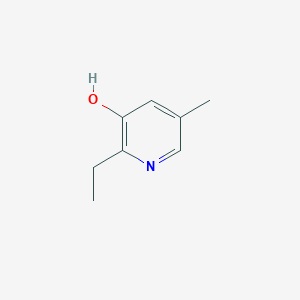
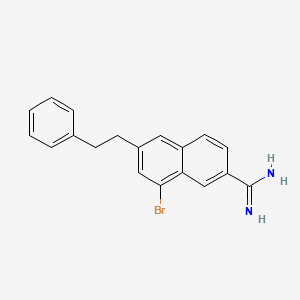


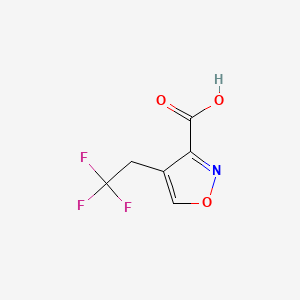

![1,3,2-Dioxaborolane, 2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B13929783.png)

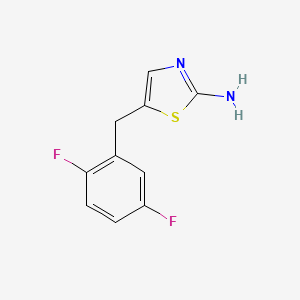
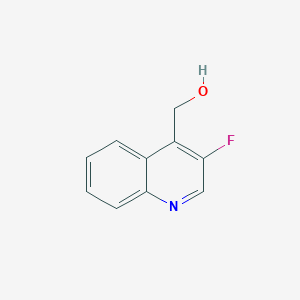

![6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13929822.png)
